ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Overview
Description
HFI-142 is a chemical compound known for its role as an inhibitor of insulin-regulated aminopeptidase. This enzyme is involved in various physiological processes, including the regulation of glucose uptake and memory functions. HFI-142 has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of neurology and endocrinology .
Mechanism of Action
Target of Action
HFI-142, also known as ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate or 4H-1-Benzopyran-3-carboxylic acid, 2-amino-7-hydroxy-4-(3-pyridinyl)-,ethyl ester, is primarily an inhibitor of the insulin-regulated aminopeptidase (IRAP) . IRAP plays a crucial role in glucose metabolism and memory processes .
Mode of Action
HFI-142 interacts with its target, IRAP, by binding to it and inhibiting its function . The inhibition of IRAP can lead to changes in glucose metabolism and memory processes .
Biochemical Pathways
Given that irap is involved in glucose metabolism and memory processes, it can be inferred that these pathways may be affected .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The inhibition of IRAP by HFI-142 has been shown to improve memory in control and memory-deficient mice models . This suggests that HFI-142 may have potential therapeutic applications in conditions associated with memory impairment.
Action Environment
It is known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme insulin-regulated aminopeptidase (IRAP), inhibiting its function . This interaction is crucial for the compound’s role in biochemical reactions. The inhibition of IRAP by the compound is believed to be key to its memory-enhancing effects .
Cellular Effects
The effects of the compound on various types of cells and cellular processes are significant. It influences cell function by interacting with IRAP, an enzyme involved in the regulation of insulin within cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with IRAP. As an IRAP inhibitor, it binds to the enzyme and inhibits its function . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on memory in both control and memory-deficient mice models .
Metabolic Pathways
The compound is involved in the metabolic pathway related to the regulation of insulin within cells. It interacts with the enzyme IRAP, which plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HFI-142 involves several steps, starting with the preparation of the core structure, which is a chromene derivative. The key steps include:
Formation of the chromene core: This is typically achieved through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.
Introduction of the amino group: This step involves the nitration of the chromene core followed by reduction to introduce the amino group.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of HFI-142 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
HFI-142 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups.
Substitution: HFI-142 can undergo substitution reactions, particularly at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of HFI-142, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
HFI-142 has a wide range of scientific research applications, including:
Neurology: It is studied for its potential to improve memory and cognitive functions by inhibiting insulin-regulated aminopeptidase.
Endocrinology: HFI-142 is investigated for its role in regulating glucose uptake and insulin sensitivity.
Pharmacology: The compound is used as a tool to study the physiological roles of insulin-regulated aminopeptidase and to develop new therapeutic agents.
Biochemistry: HFI-142 is used in various biochemical assays to study enzyme kinetics and inhibitor binding.
Comparison with Similar Compounds
HFI-142 is unique among insulin-regulated aminopeptidase inhibitors due to its high potency and selectivity. Similar compounds include:
HFI-419: Another inhibitor of insulin-regulated aminopeptidase, but with different pharmacokinetic properties.
LM22B-10: A compound with similar inhibitory effects but different chemical structure.
ERK2 allosteric-IN-1: An inhibitor with a different target but similar therapeutic applications.
HFI-142 stands out due to its specific binding affinity and the ability to cross the blood-brain barrier, making it particularly useful in neurological studies .
Properties
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNHSIHFSZJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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